- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,
Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
956388-05-9 structure
Product Name:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS番号:956388-05-9
MF:C18H25BN2O3
メガワット:328.213704824448
MDL:MFCD18207194
CID:835509
PubChem ID:59592912
Update Time:2025-11-02
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester
- 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
- 1-(Tetrah
- 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- P12225
- BCP14227
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- MFCD18207194
- SCHEMBL138511
- AS-51252
- C18H25BN2O3
- CS-M0441
- 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- DTXSID00732450
- DB-345430
- PB13787
- 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester
- SY096928
- AKOS016002312
- 956388-05-9
-
- MDL: MFCD18207194
- インチ: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3
- InChIKey: NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- ほほえんだ: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1
計算された属性
- せいみつぶんしりょう: 328.1958228g/mol
- どういたいしつりょう: 328.1958228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001822-1g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 1g |
$596.16 | 2023-08-31 | |
| Alichem | A119001822-5g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 5g |
$1789.56 | 2023-08-31 | |
| Chemenu | CM136054-250mg |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95%+ | 250mg |
$314 | 2021-08-05 | |
| ChemScence | CS-M0441-100mg |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 100mg |
$177.0 | 2022-04-26 | ||
| ChemScence | CS-M0441-250mg |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 250mg |
$214.0 | 2022-04-26 | ||
| ChemScence | CS-M0441-1g |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 1g |
$427.0 | 2022-04-26 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-50mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 50mg |
819.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-200mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 200mg |
1634.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-250mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 250mg |
3312CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-100mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 100mg |
1990CNY | 2021-05-08 |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 h, 110 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
リファレンス
- Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors, World Intellectual Property Organization, , ,
合成方法 4
合成方法 5
はんのうじょうけん
リファレンス
- Synthesis of the small-molecule PI3K inhibitor GDC-0941, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 100 °C
リファレンス
- Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
リファレンス
- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
リファレンス
- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
リファレンス
- Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
リファレンス
- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C; 130 °C → 25 °C
リファレンス
- Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C
リファレンス
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 3 h, reflux
リファレンス
- Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions, Synlett, 2009, (4), 615-619
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2.5 h, 100 °C
リファレンス
- Preparation of polyheterocyclic compounds as METTL3 inhibitors, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt
リファレンス
- Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt
リファレンス
- Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C
リファレンス
- Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition, Bioorganic Chemistry, 2020, 104,
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C
リファレンス
- Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer, China, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
リファレンス
- Process for the preparation of thienopyrimidines as PI3K inhibitors, World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
1.1 Solvents: Ethyl acetate ; 10 min
1.2 Catalysts: Trifluoroacetic acid ; overnight
1.2 Catalysts: Trifluoroacetic acid ; overnight
リファレンス
- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
- 2H-Indazole, 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-
- 4-bromo-1-(oxan-2-yl)-1H-indazole
- 1H-Indazole, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-, (-)-
- 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Bis(pinacolato)diborane
- (+)-4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 3,4-Dihydro-2H-pyran
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
注文番号:A858973
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:15
価格 ($):346.0
Email:sales@amadischem.com
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 関連文献
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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推奨される供給者
Amadis Chemical Company Limited
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
清らかである:99%
はかる:5g
価格 ($):346.0